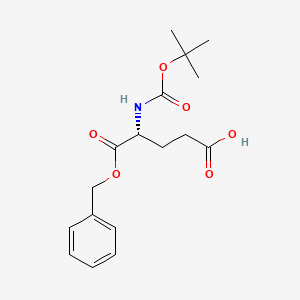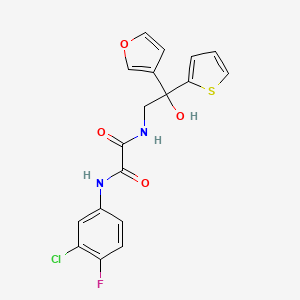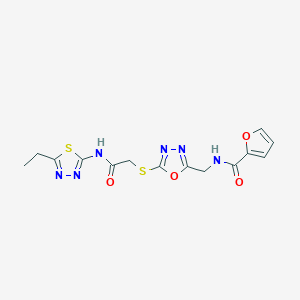![molecular formula C12H16ClN B2497522 N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine CAS No. 22697-82-1](/img/structure/B2497522.png)
N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine and related compounds involves various chemical reactions aimed at constructing the cyclopropane ring and introducing the chlorophenyl and propan-2-yl groups. Methods such as reductive amination in the presence of sodium triacetoxyborohydride have been utilized to yield piperazine derivatives, showcasing the versatility in synthetic approaches for cyclopropyl-containing compounds (Mallikarjuna et al., 2014).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by their strained ring system, which impacts their reactivity and physical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural characterization, providing detailed information on the geometry and electronic distribution within the molecule (Salian et al., 2018).
Chemical Reactions and Properties
Cyclopropane and its derivatives participate in various chemical reactions, reflecting their reactivity profile. For instance, the cyclopropyl group can undergo transformations into different functional groups, demonstrating the compound's versatility in synthetic chemistry. The presence of the chlorophenyl and propan-2-yl groups further influences the chemical behavior, offering multiple reaction pathways for functionalization and modification (Dolaz et al., 2009).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. The cyclopropane core contributes to the compound's stability and solubility in organic solvents, making it suitable for various applications in organic synthesis (Nikonova et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity towards nucleophiles and electrophiles, are influenced by the strain in the cyclopropane ring and the electronic effects of the substituents. Studies have shown that cyclopropylamines can engage in a wide range of chemical reactions, such as cycloadditions and nucleophilic substitutions, highlighting their potential in synthetic organic chemistry (Guo et al., 2022).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications and Environmental Impact
- Triclosan (2,4,4′-trichloro-2′-hydroxy-diphenyl ether) is a compound with a chlorophenyl group, used as an antibacterial agent in consumer products. Studies have evaluated its tolerability and safety, noting minimal toxicity or sensitization in human volunteers. However, its extensive use raises concerns about environmental persistence and the potential for developing resistant bacterial strains (Rodricks et al., 2010).
Endocrine Disruption and Toxicity
- DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane) and its metabolite DDE have been identified as endocrine disruptors in humans and wildlife. Their persistence and bioaccumulation raise concerns about reproductive and immune system impacts. Despite DDT's ban in many countries, its continued use in some areas for disease control highlights ongoing environmental and health challenges (Burgos-Aceves et al., 2021).
Pharmacological Intervention in Myopia
- The review on pharmacological intervention in myopia discusses various compounds, including those with chlorophenyl structures, for potential treatment applications. The research indicates ongoing efforts to identify effective treatments for myopia through pharmacological means, underscoring the importance of understanding the actions and impacts of such compounds (Czepita & Iomdina, 2020).
Environmental Persistence and Removal Challenges
- N-Nitrosodimethylamine (NDMA) and its precursors , often related to chlorophenyl compounds, pose significant challenges in water and wastewater treatment. Research highlights the difficulty in removing these compounds due to their persistence and the potential for forming during water treatment processes. This underscores the environmental and health risks associated with chlorophenyl compounds and the necessity for effective removal strategies (Sgroi et al., 2018).
Eigenschaften
IUPAC Name |
N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-9(14-12-6-7-12)8-10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNWODKVERAJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2497440.png)

![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)

![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)
![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)
![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)





![3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2497461.png)
![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)